

Unveiling the Mechanism of LLC355: A Comparative Guide to a Novel DDR1 Degrader

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Compound of Interest		
Compound Name:	LLC355	
Cat. No.:	B15605079	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **LLC355**, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with alternative DDR1 inhibitors. We delve into its unique mechanism of action, present supporting experimental data, and provide detailed methodologies for key experiments.

LLC355 has emerged as a promising therapeutic agent, operating through a novel mechanism to eliminate the DDR1 protein, a key player in cancer progression. This guide will illuminate the distinct advantages of **LLC355**-mediated degradation over traditional inhibition, supported by available scientific evidence.

LLC355: A New Paradigm in DDR1-Targeted Therapy

LLC355 is an Autophagy-Tethering Compound (ATTEC) designed to specifically target and degrade the DDR1 protein.[1][2] Unlike traditional small molecule inhibitors that merely block the kinase activity of DDR1, **LLC355** triggers the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural autophagic process, a lysosome-dependent degradation pathway.

The mechanism of action of **LLC355** involves a bifunctional design. One end of the molecule binds to the DDR1 protein, while the other end binds to LC3, a key protein in the formation of autophagosomes. This dual binding effectively tethers the DDR1 protein to the autophagosome, which then fuses with a lysosome, leading to the degradation of the entire DDR1 protein.



This degradation-based approach offers a significant advantage over kinase inhibition. By removing the entire protein, **LLC355** not only abrogates the kinase-dependent signaling of DDR1 but also its non-catalytic functions, which have been implicated in tumor progression and metastasis.

Comparative Analysis: LLC355 vs. DDR1 Kinase Inhibitors

The primary comparator for **LLC355** in preclinical studies is the DDR1 kinase inhibitor, 7rh benzamide. Research has demonstrated the superior efficacy of **LLC355** in suppressing cancer cell tumorigenicity, migration, and invasion compared to this traditional inhibitor.[3][4]

Ouantitative Data Summary

Compound	Target	Mechanism of Action	Reported Efficacy
LLC355	DDR1	ATTEC-mediated protein degradation	DC50 = 150.8 nM in NCI-H23 cells
7rh benzamide	DDR1	Kinase Inhibition	Significantly less effective than LLC355 in inhibiting tumor progression

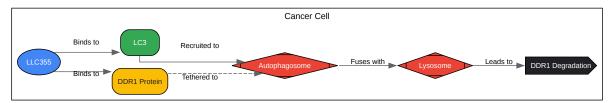
Note: The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.

Visualizing the Mechanism and Pathways

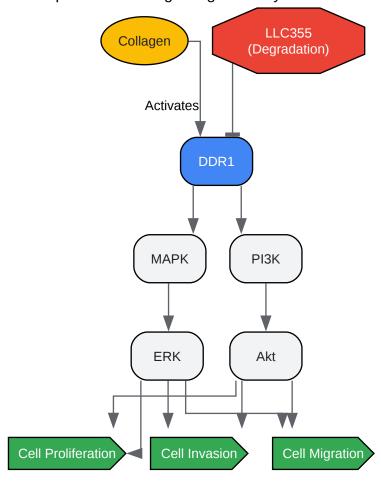
To further elucidate the mechanism of action of **LLC355** and the context of its target, the following diagrams illustrate the key pathways involved.



LLC355 Mechanism of Action

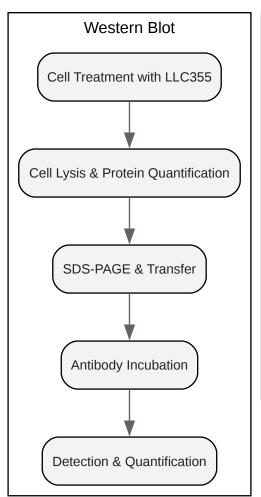


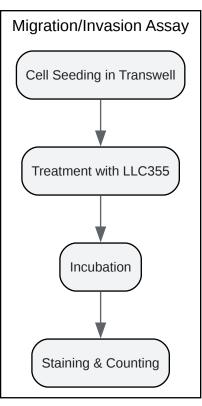
Simplified DDR1 Signaling Pathway in Cancer





Experimental Workflow





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